1,3-Diphenylpropan-1-ol
CAS No.: 14097-24-6
Cat. No.: VC1967175
Molecular Formula: C15H16O
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14097-24-6 |
---|---|
Molecular Formula | C15H16O |
Molecular Weight | 212.29 g/mol |
IUPAC Name | 1,3-diphenylpropan-1-ol |
Standard InChI | InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
Standard InChI Key | YVRQODFKFKHCPI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O |
Canonical SMILES | C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
1,3-Diphenylpropan-1-ol (CAS No. 14097-24-6) consists of a three-carbon chain with phenyl groups at positions 1 and 3, and a hydroxyl group at position 1. The compound belongs to the class of secondary alcohols and features two aromatic rings that contribute to its distinctive physical and chemical properties.
Basic Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | 1,3-Diphenylpropan-1-ol |
CAS Registry Number | 14097-24-6 |
Molecular Formula | C15H16O |
Molecular Weight | 212.29 g/mol |
InChI Key | YVRQODFKFKHCPI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O |
Table 1: Identification parameters of 1,3-diphenylpropan-1-ol
Synonyms
The compound is known by several synonyms in scientific literature:
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1,3-Diphenyl-1-propanol
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1,3-Diphenylpropanol
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Benzenepropanol, α-phenyl-
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Dapoxetine Impurity P
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Fluoxetine Impurity 22
Physical and Chemical Properties
1,3-Diphenylpropan-1-ol possesses physical properties characteristic of secondary alcohols with aromatic substituents. Its physical state and other properties are influenced by the presence of two phenyl groups and a hydroxyl functional group.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Appearance | White solid |
Melting Point | 45.5°C |
Boiling Point | 208.5-209.5°C (15 Torr) |
Density | 1.1127 g/cm³ (at 0°C) |
Table 2: Physical properties of 1,3-diphenylpropan-1-ol
Chemical Reactivity
As a secondary alcohol, 1,3-diphenylpropan-1-ol exhibits typical reactivity patterns associated with this functional group. The hydroxyl group can undergo various transformations:
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Oxidation to the corresponding ketone (1,3-diphenylpropan-1-one)
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Dehydration to form alkenes
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Esterification reactions with carboxylic acids
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Etherification reactions
The presence of two phenyl groups influences the reactivity profile of the molecule, providing additional stability to intermediates formed during reactions through resonance effects .
Spectroscopic Characterization
Spectroscopic data provides crucial structural information for 1,3-diphenylpropan-1-ol and is essential for confirming the success of synthesis and determining purity.
¹H NMR Data
The ¹H NMR spectrum of 1,3-diphenylpropan-1-ol in CDCl₃ shows characteristic signals:
Signal (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
---|---|---|---|
7.26 | d | J = 4.3 Hz | 4H, aromatic |
7.18 | q | J = 6.0 Hz | 3H, aromatic |
7.10 | d | J = 7.5 Hz | 3H, aromatic |
4.60 | t | J = 6.4 Hz | 1H, CH-OH |
2.62-2.55 | m | - | 2H, CH₂ |
2.10-1.89 | m | - | 2H, CH₂ |
1.80 | s | - | 1H, OH |
Table 3: ¹H NMR spectral data for 1,3-diphenylpropan-1-ol in CDCl₃
¹³C NMR Data
The ¹³C NMR spectrum shows the following characteristic signals:
Chemical Shift (δ, ppm) | Assignment |
---|---|
144.70 | Quaternary aromatic C |
141.92 | Quaternary aromatic C |
128.66 | Aromatic CH |
127.79 | Aromatic CH |
126.00 | Aromatic CH |
74.04 | CH-OH |
40.60 | CH₂ |
32.20 | CH₂ |
Table 4: ¹³C NMR spectral data for 1,3-diphenylpropan-1-ol in CDCl₃
IR Spectroscopy
The IR spectrum of 1,3-diphenylpropan-1-ol exhibits characteristic absorption bands corresponding to its functional groups. Key bands include:
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OH stretching (~3400 cm⁻¹)
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Aromatic C-H stretching (~3030 cm⁻¹)
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Aliphatic C-H stretching (~2900-2800 cm⁻¹)
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C=C aromatic stretching (~1600 and ~1500 cm⁻¹)
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1,3-diphenylpropan-1-ol, with recent emphasis on environmentally friendly and sustainable methods.
Traditional Synthesis Pathways
Traditional methods for synthesizing 1,3-diphenylpropan-1-ol include:
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Reduction of 1,3-diphenylpropan-1-one (chalcone derivatives)
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Grignard reaction between appropriate carbonyl compounds and organometallic reagents
Green Synthesis via Radical Coupling
Recent research has focused on developing greener synthesis methods. A noteworthy approach involves the radical coupling of aromatic alcohols under transition-metal-free conditions:
The synthesis involves β-alkylation of 1-phenylethanol with benzyl alcohols using t-BuONa as a dual-role reagent (both base and radical initiator). This method offers several advantages:
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Operates under transition metal-free conditions
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Uses an inert atmosphere
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Produces excellent yields
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Shows good functional group tolerance
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Aligns with green chemistry principles by using less toxic reagents and more efficient pathways
The proposed mechanism involves:
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Base-mediated deprotonation
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Single electron transfer (SET)
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Formation of reactive radical anions
Catalytic Approaches
Several catalytic methods have been explored for the synthesis of 1,3-diphenylpropan-1-ol:
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Hydrogenation of α,β-unsaturated alcohols
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Transfer hydrogenation of chalcones followed by reduction
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Borrowing hydrogen methodology using alcohols as alkylating agents
Functional Derivatives and Structural Variants
Research has explored various derivatives of 1,3-diphenylpropan-1-ol with different substituents on the aromatic rings.
Common Derivatives
Derivative | Substituent Pattern | Application/Significance |
---|---|---|
1-(3-methoxyphenyl)-3-phenylpropan-1-ol | 3-methoxy on one phenyl ring | Pharmaceutical intermediate |
1-(3-bromophenyl)-3-phenylpropan-1-ol | 3-bromo on one phenyl ring | Synthetic building block |
3-phenyl-1-(p-tolyl)propan-1-ol | 4-methyl on one phenyl ring | Organic synthesis |
1-phenyl-3-(pyridin-3-yl)propan-1-ol | Pyridine ring replacing one phenyl | Pharmaceutical research |
Table 5: Common derivatives of 1,3-diphenylpropan-1-ol and their applications
Structure-Property Relationships
Applications and Research Significance
1,3-Diphenylpropan-1-ol and its derivatives have found applications in various fields of organic chemistry and pharmaceutical research.
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of:
Pharmaceutical Relevance
1,3-Diphenylpropan-1-ol appears as an impurity or intermediate in the synthesis of several pharmaceutical compounds:
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Identified as Dapoxetine Impurity P
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Listed as Fluoxetine Impurity 22
This relevance to pharmaceutical compounds highlights the importance of developing efficient and clean synthetic routes to 1,3-diphenylpropan-1-ol.
Green Chemistry Contributions
Research on the synthesis of 1,3-diphenylpropan-1-ol has contributed to the field of green chemistry:
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Development of transition metal-free methodologies
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Utilization of alcohols as alkylating agents instead of harmful alkyl halides
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Reduction of waste and hazardous byproducts
Recent Research Developments
Recent research has focused on improving synthesis methods and exploring new applications for 1,3-diphenylpropan-1-ol.
Mechanistic Studies
Researchers have conducted detailed mechanistic investigations to understand the formation of 1,3-diphenylpropan-1-ol in various reaction conditions:
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Base-mediated radical coupling mechanisms
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Single electron transfer processes
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Kinetic isotope effect studies
These studies have revealed that the reaction follows first-order kinetics with respect to substrate concentration in certain conditions, providing valuable insights for optimizing synthetic procedures .
Stereoselective Synthesis
Work has been conducted on the stereoselective synthesis of 1,3-diphenylpropan-1-ol and its derivatives, exploring:
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Catalytic asymmetric reduction of prochiral ketones
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Stereoselective addition reactions
The stereochemical aspects of 1,3-diphenylpropan-1-ol derivatives have been studied through comparison of NMR spectra with simulated spectra, leading to stereochemical assignments (meso/rac and erythro/threo) .
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